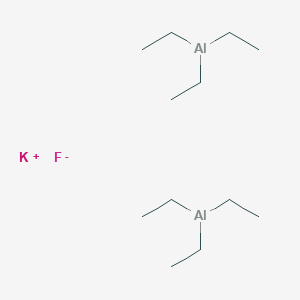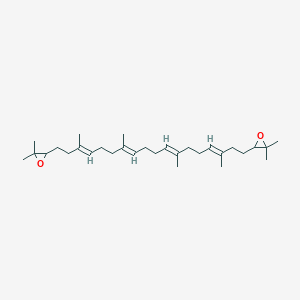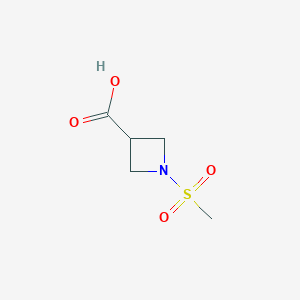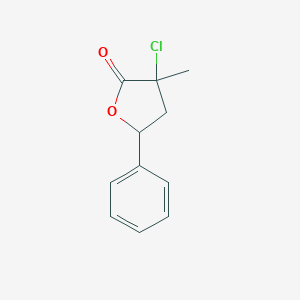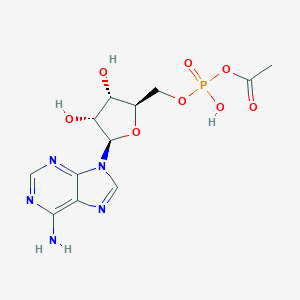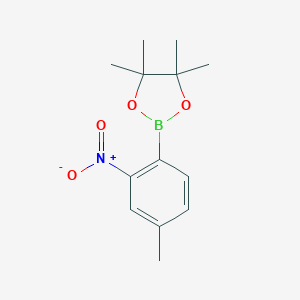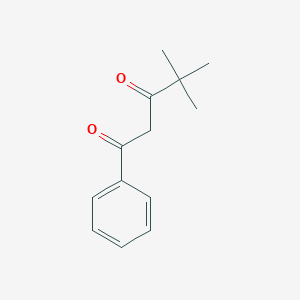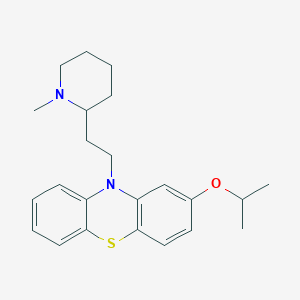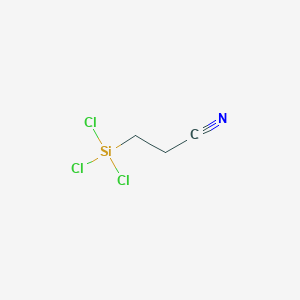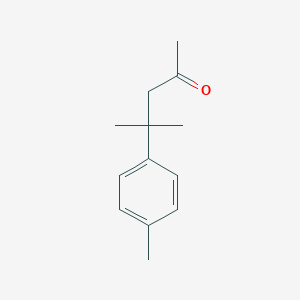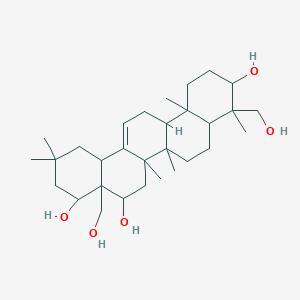
Camelliagenin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camelliagenin C is a natural compound found in Camellia sinensis, commonly known as green tea. It belongs to the class of flavonoids and has gained significant attention due to its potential therapeutic applications. Camelliagenin C has been extensively studied for its various biological activities and has shown promising results in treating various diseases.
Applications De Recherche Scientifique
Chemical Structure and Properties :
- Camelliagenin C, along with Camelliagenin A and B, has been structurally analyzed, revealing details about its hydroxyl group configurations and other chemical properties. This foundational knowledge is crucial for understanding its potential applications (Itokawa, Sawada, & Murakami, 1969).
Agricultural and Industrial Applications :
- The by-products of Camellia oleifera, which contain Camelliagenin C, are used in various industries, including medicine, health foods, and daily chemical products. These applications demonstrate the versatile nature of Camelliagenin C and its derivatives (Quan et al., 2022).
Spectroscopic Analysis :
- Comprehensive spectroscopic analysis of Camelliagenin C, such as NMR spectral studies, provides essential data for researchers needing information on its molecular structure (Rumampuk et al., 2012).
Antibacterial Effects :
- Camelliagenin from Camellia oleifera seeds has shown significant inhibition against bacterial pathogens, suggesting its potential as an antibiotic substitute. This application is particularly relevant in the context of increasing antibiotic resistance (Ye et al., 2015).
Molecular Biology and Genomics :
- Research in molecular biology, including transcriptome and proteome profiling, has been conducted on Camellia species, providing insights into the roles of compounds like Camelliagenin C in the plant's biology (Tan et al., 2013).
Pharmacological and Therapeutic Potential :
- The pharmacological properties of Camelliagenin C and related compounds have been explored, such as their potential in treating inflammation and gastric ulcers. This indicates the possible medical applications of Camelliagenin C (Akanda & Park, 2017).
Propriétés
Numéro CAS |
14440-27-8 |
|---|---|
Nom du produit |
Camelliagenin C |
Formule moléculaire |
C30H50O5 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
InChI |
InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3 |
Clé InChI |
SPCSEMLFKVZFJN-CUCCWGAISA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)CO)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C |
melting_point |
280-283°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



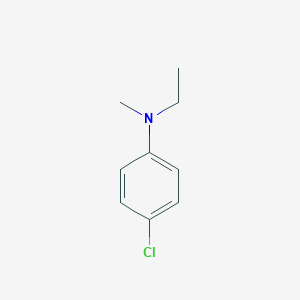

![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
